Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine
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Overview
Description
Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine is a compound of interest in various fields of scientific research. This compound features a cyclopropyl group attached to an ethanamine backbone, with a benzyl substituent on the cyclopropyl ring. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and other related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the ethanamine moiety. One common approach is the reaction of a benzyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. Subsequent steps may include reduction, substitution, and amination reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Studies on the biological activity of this compound can provide insights into its potential as a drug candidate or biochemical probe.
Medicine: Research on the pharmacological properties of this compound may lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mode of action.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine include other cyclopropylamines and benzyl-substituted amines. Examples include:
- 2-((1S,2S)-2-cyclopropyl)ethan-1-amine
- 2-((1S,2S)-2-benzylcyclopropyl)methanamine
- 2-((1S,2S)-2-benzylcyclopropyl)propan-1-amine
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclopropyl and benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(1S,2S)-2-benzylcyclopropyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMEIBZHYKIJZ-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CC2=CC=CC=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CC2=CC=CC=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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